3-(3-Chloro-1,1,2,2,3,3-hexafluoropropoxy)propene
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Overview
Description
3-(3-Chloro-1,1,2,2,3,3-hexafluoropropoxy)propene is a chemical compound with the molecular formula C6H5ClF6O. It is known for its unique structure, which includes both chlorine and fluorine atoms, making it a compound of interest in various scientific fields .
Preparation Methods
The synthesis of 3-(3-Chloro-1,1,2,2,3,3-hexafluoropropoxy)propene typically involves the reaction of hexafluoropropylene oxide with allyl chloride under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve continuous flow reactors to optimize the reaction conditions and scale up the production .
Chemical Reactions Analysis
3-(3-Chloro-1,1,2,2,3,3-hexafluoropropoxy)propene undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: The double bond in the propene moiety allows for addition reactions with halogens and hydrogen halides.
Oxidation and Reduction: It can be oxidized to form epoxides or reduced to form corresponding alkanes
Common reagents used in these reactions include halogens, hydrogen halides, and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-(3-Chloro-1,1,2,2,3,3-hexafluoropropoxy)propene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its unique structure makes it a candidate for studying the interactions of halogenated compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which 3-(3-Chloro-1,1,2,2,3,3-hexafluoropropoxy)propene exerts its effects involves its interaction with molecular targets through its halogen atoms. The chlorine and fluorine atoms can form strong bonds with various substrates, influencing the reactivity and stability of the compound. Pathways involved may include halogen bonding and interactions with nucleophilic sites on biological molecules .
Comparison with Similar Compounds
Similar compounds include:
3-Chloro-1-propene: Lacks the fluorine atoms, making it less reactive in certain contexts.
1-Propene, 2-chloro-1,1,3,3,3-pentafluoro-: Similar structure but different fluorination pattern.
1,1,1,3,3,3-Hexafluoroisopropanol: Contains fluorine but lacks the propene moiety.
The uniqueness of 3-(3-Chloro-1,1,2,2,3,3-hexafluoropropoxy)propene lies in its combination of chlorine and multiple fluorine atoms, which imparts distinct chemical properties and reactivity .
Properties
CAS No. |
84145-20-0 |
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Molecular Formula |
C6H5ClF6O |
Molecular Weight |
242.54 g/mol |
IUPAC Name |
1-chloro-1,1,2,2,3,3-hexafluoro-3-prop-2-enoxypropane |
InChI |
InChI=1S/C6H5ClF6O/c1-2-3-14-6(12,13)4(8,9)5(7,10)11/h2H,1,3H2 |
InChI Key |
VAQJIPPXPMGFRW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(C(C(F)(F)Cl)(F)F)(F)F |
Origin of Product |
United States |
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